5-[(phenoxyacetyl)amino]isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, often starting with the reaction of precursor molecules under specific conditions. For instance, metal–organic frameworks based on semirigid ligands related to 5-[(phenoxyacetyl)amino]isophthalic acid have been synthesized by reacting the ligand with transition metals under hydrothermal conditions, demonstrating the importance of the ligand’s coordination features and the metal's nature in directing the MOF's topology and properties (Liu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-[(phenoxyacetyl)amino]isophthalic acid is crucial for their function and application. For example, the structure of a Cd(II) coordination polymer constructed by a related ligand was elucidated using single-crystal X-ray diffraction, revealing a three-dimensional structure crucial for its luminescent properties (Q. Liu, 2014).
Chemical Reactions and Properties
Chemical reactions involving 5-[(phenoxyacetyl)amino]isophthalic acid or related compounds often lead to the formation of coordination polymers and MOFs with unique properties. The reactivity with different metal ions and the influence of reaction conditions on the final product's structure are areas of active research. For instance, the synthesis of CdII coordination polymers from related ligands has been explored for their sensing abilities and fluorescence properties, highlighting the impact of the ligand's design on the material's application (Wang et al., 2015).
Physical Properties Analysis
The physical properties of materials derived from 5-[(phenoxyacetyl)amino]isophthalic acid, such as thermal stability, photoluminescence, and magnetic behavior, are directly related to their structural characteristics. For example, MOFs synthesized from related ligands exhibit diverse topologies and physical properties, including photoluminescence and magnetic properties, which can be tailored by the choice of metal ion and ligand design (Liu et al., 2014).
Chemical Properties Analysis
The chemical properties of 5-[(phenoxyacetyl)amino]isophthalic acid derivatives, such as reactivity towards various metal ions, hydrolytic stability, and potential for post-synthetic modification, are essential for their application in sensor design, catalysis, and materials science. The design and synthesis of related compounds aim to exploit these properties for specific applications, demonstrating the versatility of this class of compounds (Wang et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2-phenoxyacetyl)amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c18-14(9-23-13-4-2-1-3-5-13)17-12-7-10(15(19)20)6-11(8-12)16(21)22/h1-8H,9H2,(H,17,18)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVDZPHKQQWBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.